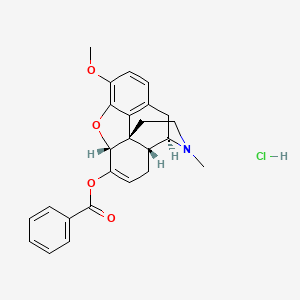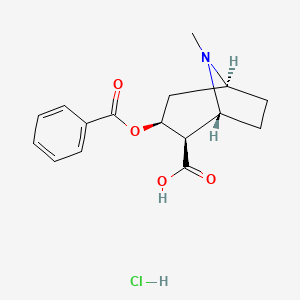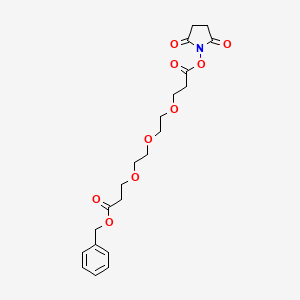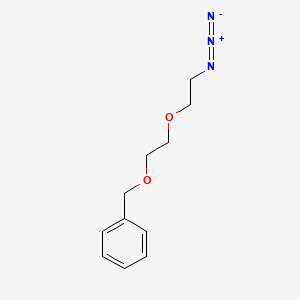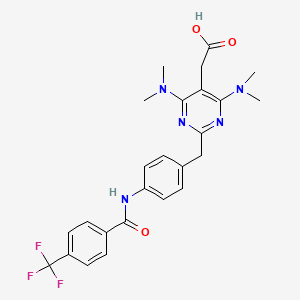
5-Pyrimidineacetic acid, 4,6-bis(dimethylamino)-2-((4-((4-(trifluoromethyl)benzoyl)amino)phenyl)methyl)-
Overview
Description
BI-671800 is a highly specific and potent antagonist of the chemoattractant receptor-homologous molecule on Th2 cells (DP2/CRTH2). This compound has shown potential in treating poorly controlled asthma by inhibiting the binding of prostaglandin D2 (PGD2) to CRTH2 receptors, thereby reducing airway inflammation and bronchoconstriction .
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new CRTH2 antagonists.
Biology: It is used to investigate the role of CRTH2 in immune cell signaling and inflammation.
Medicine: Clinical trials have explored its efficacy in treating asthma and allergic rhinitis by reducing airway inflammation and improving lung function
Mechanism of Action
BI-671800 exerts its effects by antagonizing the CRTH2 receptor, which is a receptor for prostaglandin D2. By inhibiting the binding of prostaglandin D2 to CRTH2, BI-671800 reduces the recruitment and activation of inflammatory cells, such as eosinophils and Th2 lymphocytes. This leads to a decrease in the production of inflammatory cytokines and chemokines, ultimately reducing airway inflammation and hyperreactivity .
Biochemical Analysis
Biochemical Properties
BI-671800 interacts with the DP2/CRTH2 receptor, a prostaglandin D2 receptor . The IC50 values for PGD2 binding to human CRTH2 and murine CRTH2 are 4.5 nM and 3.7 nM, respectively . This interaction plays a pivotal role in the pathogenesis of allergic airway inflammation .
Cellular Effects
BI-671800 influences cell function by reducing airway inflammatory cells, IL -4, -5, -13 production, serum IgE and airway hyper reactivity . This is achieved through its antagonistic action on the DP2/CRTH2 receptor .
Molecular Mechanism
The molecular mechanism of action of BI-671800 involves its binding to the DP2/CRTH2 receptor, thereby inhibiting the action of prostaglandin D2 . This leads to a reduction in bronchoconstriction and allergic airway inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, BI-671800 has been well tolerated at total daily doses of 400 mg for 4 weeks
Metabolic Pathways
Given its interaction with the DP2/CRTH2 receptor, it may influence the prostaglandin D2 pathway .
Subcellular Localization
Given its role as a receptor antagonist, it is likely to be localized at the cell membrane where it interacts with the DP2/CRTH2 receptor .
Preparation Methods
The synthesis of BI-671800 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
BI-671800 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
BI-671800 is unique in its high specificity and potency as a CRTH2 antagonist. Similar compounds include:
Ramatroban: Another CRTH2 antagonist used for treating allergic rhinitis.
OC000459: A CRTH2 antagonist studied for its potential in treating asthma and other inflammatory diseases.
AZD1981: A CRTH2 antagonist investigated for its effects on asthma and chronic obstructive pulmonary disease.
Compared to these compounds, BI-671800 has shown superior efficacy in preclinical and clinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSTBFUCNZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093108-50-9 | |
| Record name | BI-671800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-671800 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BI-671800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI 671800 interact with its target and what are the downstream effects?
A: BI 671800 acts as an antagonist of the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [, , ]. Prostaglandin D2 (PGD2) is known to stimulate bronchoconstriction and allergic airway inflammation. By blocking CRTH2, BI 671800 is hypothesized to reduce the recruitment and activation of inflammatory cells in the airways, including eosinophils, basophils, and Th2 lymphocytes [, ]. This, in turn, could lead to a decrease in the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, potentially mitigating airway hyperreactivity and inflammation associated with asthma [, ].
Q2: What is the impact of BI 671800 on lung function in individuals with asthma?
A: Studies have investigated the effects of BI 671800 on lung function, particularly in individuals with asthma. Research suggests that BI 671800, when administered to patients with poorly controlled asthma, leads to significant improvements in FEV1 (forced expiratory volume in 1 second), a key measure of lung function [, ]. This improvement was observed both in patients using BI 671800 as an add-on therapy to inhaled corticosteroids and as a sole controller in controller-naive patients [, ].
Q3: Are there any differences in BI 671800's efficacy depending on the time of administration?
A: A study exploring different dosing regimens of BI 671800 revealed no significant differences in its efficacy based on the time of administration []. Whether given as a single morning dose, a single evening dose, or twice daily, the compound did not demonstrate statistically significant improvements in lung function compared to a placebo [].
Q4: What is known about the safety and tolerability of BI 671800?
A: Across multiple studies, BI 671800 demonstrated a favorable safety and tolerability profile at various doses [, , ]. Importantly, no significant imbalances in adverse events, clinically relevant changes in vital signs, or abnormalities in laboratory assessments were observed compared to placebo groups [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
